molecular formula C15H9Cl4N3O2 B11120734 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide

2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide

Cat. No.: B11120734
M. Wt: 405.1 g/mol
InChI Key: YRTXBDXYTPAKMN-IFRROFPPSA-N
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Description

2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a hydrazino group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    [ \text{2,6-Dichlorobenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{2-(2,6-Dichlorobenzylidene)hydrazine} ]

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 2,3-dichlorophenyl isocyanate in the presence of a base such as triethylamine. This step leads to the formation of the final product, this compound.

    [ \text{2-(2,6-Dichlorobenzylidene)hydrazine} + \text{2,3-Dichlorophenyl Isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic routes with optimization for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino and carbonyl groups are key functional moieties that enable it to form covalent or non-covalent interactions with biological macromolecules, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,4-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(2,3-dichlorophenyl)-2-oxoacetamide lies in its specific arrangement of chlorine atoms and the hydrazino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H9Cl4N3O2

Molecular Weight

405.1 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-(2,6-dichlorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H9Cl4N3O2/c16-9-3-1-4-10(17)8(9)7-20-22-15(24)14(23)21-12-6-2-5-11(18)13(12)19/h1-7H,(H,21,23)(H,22,24)/b20-7+

InChI Key

YRTXBDXYTPAKMN-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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